molecular formula C17H13F2N3O4S2 B5227879 2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B5227879
M. Wt: 425.4 g/mol
InChI Key: CWQTZHYWNOHETR-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including difluorophenoxy, thiazolylsulfamoyl, and phenylacetamide moieties. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as sulfur tetrafluoride.

    Formation of 2-(2,4-difluorophenoxy)acetic acid: This involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Synthesis of 4-(1,3-thiazol-2-ylsulfamoyl)aniline: This step includes the reaction of 1,3-thiazole-2-amine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine.

    Coupling Reaction: The final step involves coupling 2-(2,4-difluorophenoxy)acetic acid with 4-(1,3-thiazol-2-ylsulfamoyl)aniline using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the thiazolylsulfamoyl group may interact with enzyme active sites, inhibiting their function and resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Phenyl)-1,3-thiazol-2-amine: A related compound with similar thiazole and phenyl groups.

    4-(4-bromophenyl)-1,3-thiazol-2-amine: Another similar compound with a bromophenyl group instead of a difluorophenoxy group.

Uniqueness

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S2/c18-11-1-6-15(14(19)9-11)26-10-16(23)21-12-2-4-13(5-3-12)28(24,25)22-17-20-7-8-27-17/h1-9H,10H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQTZHYWNOHETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)F)F)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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